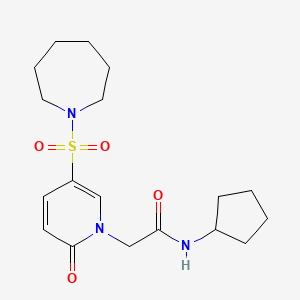
2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide, also known as AZD3293, is a small molecule drug candidate that is currently being developed for the treatment of Alzheimer's disease. The drug works by inhibiting the production of beta-amyloid, which is a protein that is believed to play a key role in the development of Alzheimer's disease.
科学的研究の応用
Synthetic Routes and Chemical Transformations
The synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid modified with pyridin-2-yl substituents highlights the hemostatic and neurotransmitter activities of these compounds. Introduction of the pyridine fragment into amino acid structures opens up investigations into their potential biological activities (S. Shilin, Z. Voitenko, M. Nechai, 2019). Similarly, the synthesis and characterization of spiro thiazolinone heterocyclic compounds, including transformations leading to bioactive fused heterocyclic compounds, underscore the antimicrobial potential of these structures (P. N. Patel, Y. Patel, 2015).
Biological Activities and Medicinal Chemistry Applications
The pharmacological characterization of compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine highlights their high affinity for κ-opioid receptors and potential for treating depression and addiction disorders (S. Grimwood et al., 2011). The enantiodivergent synthesis of bis-spiropyrrolidines through sequential interrupted and completed cycloadditions further demonstrates the utility of such synthetic strategies in accessing biologically active compounds (Egoitz Conde et al., 2015).
Mechanistic Insights and Chemical Interactions
Studies on compounds like 1-(2-hydroxyacetyl)piperidine-2-one offer direct evidence for a transition state bridge proton in stable potentials, mimicking the serine alcohol attack in serine protease enzymes. This insight into the mechanism may inform the development of enzyme inhibitors or mimics with specific applications in biochemistry or medicinal chemistry (L. Bethencourt, O. Núñez, 2008).
特性
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c22-17(19-15-7-3-4-8-15)14-20-13-16(9-10-18(20)23)26(24,25)21-11-5-1-2-6-12-21/h9-10,13,15H,1-8,11-12,14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNIWZIYSOARSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

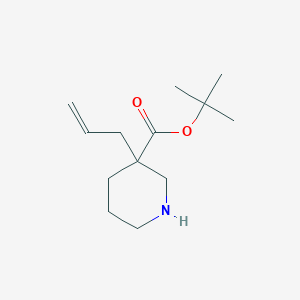
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2730501.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2730502.png)
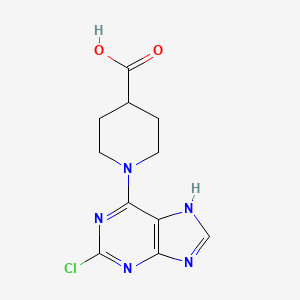
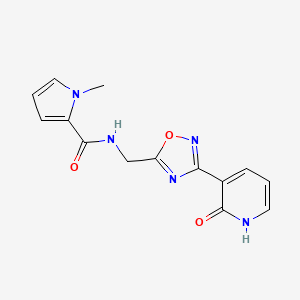
![6-Benzyl-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2730506.png)
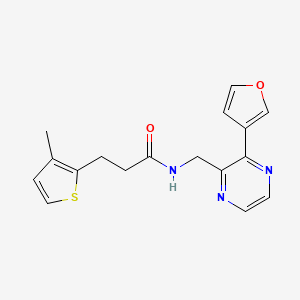
![1-[(2R,3R,4S,5R)-4-Benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B2730508.png)
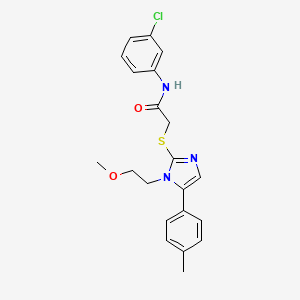
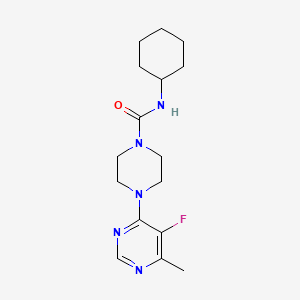
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2730514.png)
![2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2730516.png)
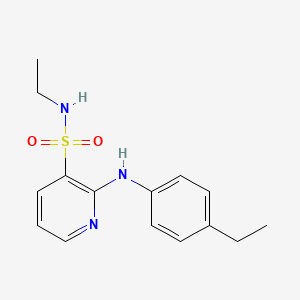
![2-[3-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B2730519.png)